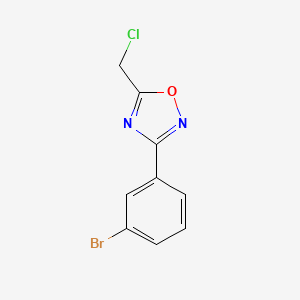

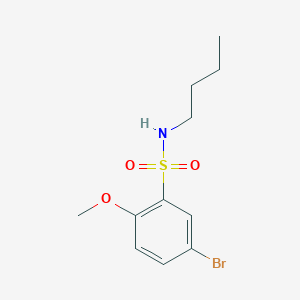

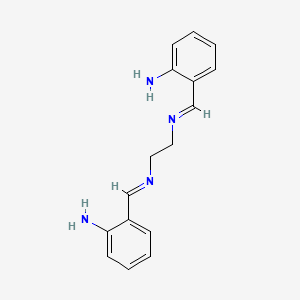

![molecular formula C6H4ClN3 B1276490 5-Chloro-3H-imidazo[4,5-b]pyridine CAS No. 52090-89-8](/img/structure/B1276490.png)

5-Chloro-3H-imidazo[4,5-b]pyridine

Overview

Description

5-Chloro-3H-imidazo[4,5-b]pyridine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused to an imidazole ring. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been explored through various methods. One approach involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine, which undergoes a nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ nitro group reduction and heteroannulation with aromatic aldehydes in a water-isopropanol (H2O-IPA) medium . Another method described the solid-phase synthesis of these compounds from 2,4-dichloro-3-nitropyridine, which allows for the preparation of trisubstituted derivatives with variable positioning of the pyridine nitrogen atom . Additionally, a novel approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs involves oxidative intramolecular C–H amination .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecules. For instance, the title compound ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate crystallizes with two independent molecules in the asymmetric unit, with the phenyl ring inclined at different angles to the imidazo[4,5-b]pyridine core in each molecule .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including regioselective chlorination. For example, treatment of imidazo[4,5-b]pyridine 4-oxides with phosphoryl chloride leads to the predominant formation of 7-chloro derivatives . Additionally, new syntheses for 5,7-dichloroimidazo[4,5-b]pyridine have been developed, allowing for the preparation of a range of 5,7-disubstituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. These compounds have been studied for their optical properties, such as strong UV absorption and fluorescence . Furthermore, their biological activities have been evaluated, with some derivatives showing antiviral , antidiabetic, antioxidant, and enzyme inhibition activities . The crystal structures and properties of related imidazo[1,2-a]pyridin-2-ylacetic acid derivatives have also been investigated, revealing details about their thermal stability, magnetic properties, and interactions in the crystal lattice .

Scientific Research Applications

Corrosion Inhibition :Research demonstrates that derivatives of imidazo[4,5-b]pyridine, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, exhibit high performance in inhibiting mild steel corrosion. These derivatives act as mixed-type inhibitors and are supported by experimental methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (Saady et al., 2021).

Green Chemistry and Synthesis :Imidazo[4,5-b]pyridine scaffolds are synthesized from 2-chloro-3-nitropyridine using environmentally benign solvents, demonstrating a green and efficient synthetic approach. This method offers a simple, clean, and efficient process for synthesizing these scaffolds, contributing to the expansion of structural diversity in chemical compounds (Padmaja et al., 2018).

Anticancer and Antimicrobial Properties :Imidazo[4,5-b]pyridine derivatives have been researched for their potential in developing anticancer and antimicrobial agents. Certain derivatives show significant activity against breast cancer cell lines and possess antibacterial and antifungal properties. This highlights the potential of these compounds in therapeutic applications (Shelke et al., 2017).

Photophysical Investigation in Liposome Models :Imidazo[1,5-a]pyridine-based fluorophores, related to imidazo[4,5-b]pyridine, show potential as cell membrane probes. Their interaction with liposomes and photophysical features have been studied, suggesting their use in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Molecular Docking for Antimicrobial Activity :Imidazo[4,5-b]pyridine-5-thione scaffolds have been synthesized and assessed for antimicrobial activities. Molecular docking studies have shown that these compounds can bind effectively to target enzymes, indicating their potential as antimicrobial agents (Othman et al., 2020).

Anti-HBV Activity :Newly synthesized imidazo[4,5-b]pyridines have been evaluated for their anti-HBV (Hepatitis B Virus) activity. Some derivatives show promising results in reducing HBV DNA and RNA levels, highlighting their potential as therapeutic agents against HBV (Gerasi et al., 2020).

Mechanism of Action

Target of Action

5-Chloro-3H-imidazo[4,5-b]pyridine is known to target IKK-ɛ and TBK1 , which are crucial in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This compound also shows potential as an inhibitor for anaplastic lymphoma kinase (ALK) .

Mode of Action

The compound interacts with its targets by maintaining key binding elements and orienting the side chains into favored trajectories . This interaction results in the phosphorylation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-kappaB signaling pathway. The activation of NF-kappaB can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

The activation of NF-kappaB by this compound can lead to various molecular and cellular effects. For instance, it can regulate the immune response to infection and play a key role in regulating the immune response to infection . As an ALK inhibitor, it may also have potential therapeutic applications in treating certain types of cancer .

Safety and Hazards

Future Directions

A series of potent anaplastic lymphoma kinase (ALK) inhibitors based on a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold were identified through rational design from a 5-chloro-2,4-diaminopyrimidine pharmacophore . This suggests potential future directions in the development of new biologically active substances using 5-Chloro-3H-imidazo[4,5-b]pyridine.

properties

IUPAC Name |

5-chloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUBPQVLQOHMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419923 | |

| Record name | 5-Chloro-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52090-89-8 | |

| Record name | 5-Chloro-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3H-imidazo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

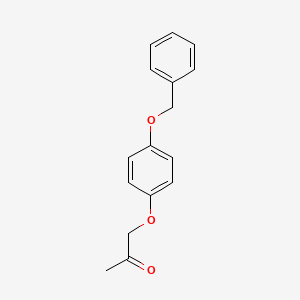

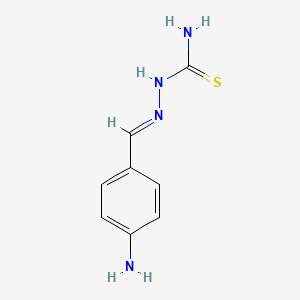

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)

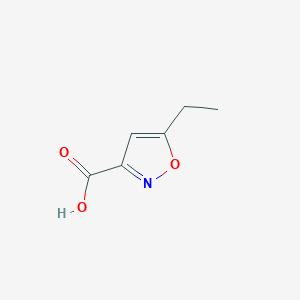

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)